molecular formula C16H12Cl4N2O2 B322902 N,N'-bis(3,5-dichlorophenyl)butanediamide

N,N'-bis(3,5-dichlorophenyl)butanediamide

Cat. No.: B322902
M. Wt: 406.1 g/mol
InChI Key: HGCGBPMCWDGCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(3,5-dichlorophenyl)succinamide is a chemical compound with the molecular formula C16H12Cl4N2O2 and a molecular weight of 406.09 g/mol . It is characterized by the presence of two 3,5-dichlorophenyl groups attached to a succinamide backbone. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,5-dichlorophenyl)succinamide typically involves the reaction of 3,5-dichloroaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3,5-dichlorophenyl)succinamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,5-dichlorophenyl)succinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(3,5-dichlorophenyl)succinamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3,5-dichlorophenyl)succinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3,5-dichlorophenyl)succinamide is unique due to the presence of two 3,5-dichlorophenyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H12Cl4N2O2

Molecular Weight

406.1 g/mol

IUPAC Name

N,N//'-bis(3,5-dichlorophenyl)butanediamide

InChI

InChI=1S/C16H12Cl4N2O2/c17-9-3-10(18)6-13(5-9)21-15(23)1-2-16(24)22-14-7-11(19)4-12(20)8-14/h3-8H,1-2H2,(H,21,23)(H,22,24)

InChI Key

HGCGBPMCWDGCKF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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